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molecular formula C10H11FO4 B8609584 Methyl 5-fluoro-2-(methoxymethoxy)benzoate

Methyl 5-fluoro-2-(methoxymethoxy)benzoate

Cat. No. B8609584
M. Wt: 214.19 g/mol
InChI Key: KLGNMYNXWANMND-UHFFFAOYSA-N
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Patent
US08268848B2

Procedure details

N,N-diisopropylethylamine (15.4 ml) and chloromethyl methyl ether (4.91 ml) were added to a dichloromethane (100 ml) solution of methyl 5-fluoro-2-hydroxybenzoate (10 g), while the solution was stirred under cooling on ice. The obtained mixture was stirred at room temperature for 14 hours. Water was added to the reaction solution, and the mixture was extracted with dichloromethane. The obtained organic layer was dried over magnesium sulfate and then concentrated under reduced pressure, so as to obtain the title compound (12.4 g).
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
4.91 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)C(C)C)(C)C.[CH3:10][O:11][CH2:12]Cl.ClCCl.[F:17][C:18]1[CH:19]=[CH:20][C:21]([OH:28])=[C:22]([CH:27]=1)[C:23]([O:25][CH3:26])=[O:24]>O>[F:17][C:18]1[CH:19]=[CH:20][C:21]([O:28][CH2:10][O:11][CH3:12])=[C:22]([CH:27]=1)[C:23]([O:25][CH3:26])=[O:24]

Inputs

Step One
Name
Quantity
15.4 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
4.91 mL
Type
reactant
Smiles
COCCl
Name
Quantity
100 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)OC)C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling on ice
STIRRING
Type
STIRRING
Details
The obtained mixture was stirred at room temperature for 14 hours
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C(=O)OC)C1)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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